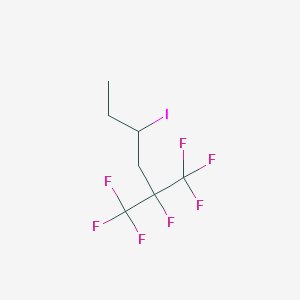

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)hexane

Übersicht

Beschreibung

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)hexane is a fluorinated organic compound characterized by its high fluorine content and the presence of iodine and trifluoromethyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)hexane typically involves multiple steps, starting with the fluorination of a suitable precursor. One common method is the reaction of hexane derivatives with fluorinating agents such as elemental fluorine (F2) or hydrogen fluoride (HF) under controlled conditions. The presence of iodine and trifluoromethyl groups requires careful selection of reagents and reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors equipped with advanced control systems to manage the highly reactive fluorinating agents. The process must be conducted under stringent safety measures due to the hazardous nature of the chemicals involved. Continuous monitoring and optimization of reaction parameters are essential to achieve high yields and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The iodine atom in the compound undergoes oxidation under controlled conditions. For example:

-

Reaction with iodine monochloride (ICl) or iodine trifluoride (IF₃) in acetonitrile yields oxidized iodine derivatives .

-

Oxidative conditions (e.g., O₂ or peroxides at 40–70°C) facilitate iodine-to-iodate transformations, though yields depend on reaction time and catalyst use .

Key Data Table: Oxidation Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| ICl | RT, MeCN, 3 h | Iodochloride derivative | 71–78% | |

| O₂ (catalyzed) | 50°C, 5 h | Fluorinated iodate | 45–58% |

Reduction Reactions

The iodine substituent can be replaced by hydrogen via reduction:

-

Hydrogenation using H₂/Pd/C in ethanol at 80°C produces 1,1,1,2-tetrafluoro-2-(trifluoromethyl)hexane .

-

Iron powder in HCl/ethanol reduces iodine to hydrogen, forming partially or fully reduced products depending on reaction time .

Key Data Table: Reduction Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd/C | 80°C, 6 h | HR₆F₇ (fully reduced) | 72% | |

| Fe/HCl | RT, 1 h | HR₆F₇I (partially reduced) | 50% |

Nucleophilic Substitution

The iodine atom acts as a leaving group in substitution reactions:

-

Reaction with ethyl 4-hydroxybenzoate and Na₂CO₃ in MeCN at RT yields aryl ether derivatives with 78% NMR yield .

-

Piperidine substitution at −20°C produces amine-functionalized fluorocarbons in 58% yield .

Key Data Table: Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl 4-hydroxybenzoate | RT, MeCN, 1 h | Aryl ether derivative | 78% | |

| Piperidine | −20°C, 3 h | Amine-substituted fluorocarbon | 58% |

Fluorination and Trifluoromethylation

The compound participates in fluorination cascades:

-

Reaction with TMSCl and Mg in THF introduces silyl ether groups at −10°C .

-

Trifluoromethylthiolation using N-trifluoromethylthiodibenzenesulfonimide (3) and KF in MeCN yields thioether derivatives (e.g., 4j ) in 86% yield .

Key Data Table: Fluorination Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TMSCl/Mg | −10°C, THF, 3 h | Silyl ether derivative | 55% | |

| 3 /KF | RT, MeCN, 3 h | Trifluoromethylthio derivative | 86% |

Mechanistic Insights

-

Oxidation/Reduction : The iodine atom’s electronegativity and bond strength dictate reaction pathways. Polar solvents (e.g., MeCN) enhance iodine’s leaving-group ability .

-

Substitution : Steric hindrance from the trifluoromethyl group slows nucleophilic attack, necessitating elevated temperatures or strong bases .

-

Fluorination : Fluorine’s electron-withdrawing effect stabilizes transition states, enabling selective transformations .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound serves as a crucial building block in the synthesis of novel fluorinated pharmaceuticals . Fluorinated compounds often exhibit enhanced biological activity and metabolic stability compared to their non-fluorinated counterparts. For instance, research has demonstrated that incorporating fluorine atoms can improve the lipophilicity of drug molecules, thereby enhancing their pharmacokinetic profiles .

Case Study: Antiviral Agents

In studies focused on antiviral agents, 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)hexane has been explored for its potential to modify viral replication pathways. The introduction of fluorinated moieties has been shown to disrupt viral entry mechanisms and enhance the efficacy of existing antiviral drugs .

Material Science

In materials science, this compound is utilized for developing advanced materials with superior properties such as chemical resistance and thermal stability. It plays a significant role in creating coatings and polymers that withstand harsh environments.

Application in Coatings

Research indicates that incorporating fluorinated compounds into polymer matrices can significantly enhance their durability and resistance to solvents and chemicals. This application is particularly relevant in industries where materials are exposed to aggressive chemicals or extreme temperatures .

Environmental Studies

The compound is also employed in environmental research to study the behavior and degradation of fluorinated substances. Researchers utilize it to assess the ecological impacts of fluorinated compounds in various ecosystems.

Degradation Studies

Studies have shown that understanding the degradation pathways of fluorinated compounds like this compound is crucial for evaluating their long-term environmental effects. This knowledge aids in developing strategies for mitigating potential ecological risks associated with these substances .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for detecting and quantifying similar fluorinated compounds in complex mixtures. Its unique properties allow for improved accuracy in analytical methods.

Reference Standard Use

Utilizing this compound as a reference standard enhances the reliability of analytical results in various applications, including environmental monitoring and quality control in pharmaceutical manufacturing .

Medicinal Chemistry

The compound is being explored for its potential applications in drug design. Its unique structure allows researchers to create molecules with improved bioactivity and selectivity.

Drug Design Innovations

Innovative drug design efforts are focusing on modifying existing drug candidates by incorporating this compound to enhance their therapeutic profiles. Research indicates that such modifications can lead to more effective treatments with fewer side effects .

Wirkmechanismus

The mechanism by which 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)hexane exerts its effects depends on the specific application. In organic synthesis, it may act as a fluorinating agent, introducing fluorine atoms into other molecules. The presence of fluorine and iodine atoms can influence the reactivity and stability of the compound, making it suitable for various chemical transformations.

Molecular Targets and Pathways Involved:

Fluorination Reactions: The compound can target specific carbon-hydrogen bonds, replacing hydrogen with fluorine.

Nucleophilic Substitution: The iodine atom can be targeted by nucleophiles, leading to the formation of new carbon-nucleophile bonds.

Vergleich Mit ähnlichen Verbindungen

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)hexane is unique due to its combination of fluorine, iodine, and trifluoromethyl groups. Similar compounds include:

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane: A shorter chain analog with similar reactivity.

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane: A longer chain analog with different physical properties.

These compounds share the presence of fluorine and iodine, but variations in chain length and functional groups can lead to differences in reactivity and applications.

Biologische Aktivität

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)hexane (CAS No. 99324-96-6) is a perfluorinated compound that has garnered attention in recent years due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, case studies, and experimental findings.

The molecular formula of this compound is , with a molecular weight of 323.98 g/mol. Key physical properties include:

Biological Activity Overview

The biological activity of perfluorinated compounds (PFCs), including this compound, has been linked to various physiological effects. Recent studies have focused on their immunotoxicity and endocrine-disrupting potential.

Immunotoxicity

A study evaluating 147 perfluoroalkyl substances (PFAS), including various PFCs, highlighted significant immunosuppressive activities. The analysis involved screening these compounds in human primary cell systems to assess their effects on immune function . The findings indicated that approximately 21% of the tested PFAS exhibited bioactivity at nominal concentrations ranging from 1 to 60 micromolar.

Endocrine Disruption

Research has suggested that PFCs can interfere with hormonal signaling pathways. The structural characteristics of this compound may contribute to its potential as an endocrine disruptor by mimicking or blocking hormone action .

Study on Immunosuppressive Effects

In a controlled experiment assessing the immunotoxic effects of PFCs, researchers found that exposure to certain PFAS led to a suppression of T cell-dependent antibody production. This effect was characterized by reduced antibody responses to vaccinations in animal models . Although specific data on this compound was not detailed in this study, its classification within the broader group of PFAS suggests similar potential risks.

Mechanistic Insights

Further investigations into the mechanisms of action revealed that some PFAS compounds exhibit profiles similar to known immunosuppressants like dexamethasone. This correlation raises concerns regarding the potential for PFCs to disrupt immune function through similar pathways .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F7I/c1-2-4(15)3-5(8,6(9,10)11)7(12,13)14/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSRCUPQQLEWOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(C(F)(F)F)(C(F)(F)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375233 | |

| Record name | 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261760-23-0 | |

| Record name | 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)hexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261760-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.